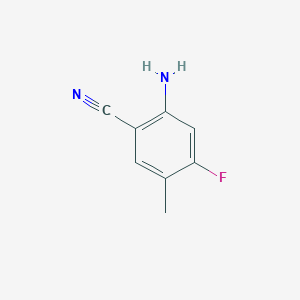
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 g/mol . This compound is a derivative of terephthalic acid, where two carboxyl groups are esterified with methanol, and a fluorine atom is substituted at the 2-position of the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate typically involves the esterification of 2-fluoro-3-methylterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to large-scale purification techniques such as distillation and crystallization to achieve the required purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-3-methylterephthalic acid.
Reduction: 2-fluoro-3-methylbenzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity in various chemical reactions . The ester groups facilitate its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is unique due to the presence of both a fluorine atom and methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . The combination of these substituents makes it a valuable compound for designing molecules with specific characteristics .
Propriétés
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)
![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
